

Application Note: HPLC-UV Method for the Analysis of Dioclein

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Compound of Interest

Compound Name: **Dioclein**

Cat. No.: **B1202366**

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive protocol for the quantitative analysis of **Dioclein** using a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection. The methodology is designed for accuracy, precision, and reliability in various sample matrices.

Introduction

Dioclein is a flavanone, a type of flavonoid, primarily isolated from plants of the *Pterodon* genus, such as *Pterodon emarginatus*. As a natural compound, it is investigated for various potential pharmacological activities. Accurate and precise quantification of **Dioclein** is essential for the quality control of herbal extracts, standardization of raw materials, and in pharmacokinetic and pharmacodynamic studies. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers a robust, sensitive, and specific method for this purpose.^[1] This application note details a validated HPLC-UV method suitable for routine analysis.

Chemical Properties of Dioclein

Understanding the chemical properties of **Dioclein** is fundamental for its analysis. **Dioclein**'s structure includes chromophoric groups that allow for strong UV absorbance, making it well-suited for UV detection.

Property	Value	Source
IUPAC Name	(2S)-2-(2,5-dihydroxyphenyl)-5-hydroxy-6,7-dimethoxy-2,3-dihydrochromen-4-one	[2]
Molecular Formula	C17H16O7	[2] [3]
Molar Mass	332.3 g/mol	[2]
Class	Flavanone (Flavonoid)	[2]
Synonyms	5,2',5'-Trihydroxy-6,7-dimethoxyflavanone	[2]

HPLC-UV Method and Chromatographic Conditions

This section outlines the instrumental parameters for the analysis of **Dioclein**. The reversed-phase method described below is optimized for the separation of **Dioclein** from other components in a sample matrix.

Parameter	Recommended Condition
Instrument	HPLC System with UV/Vis or PDA Detector
Column	C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 μ m particle size)
Mobile Phase	Acetonitrile and 0.1% Acetic Acid in Water
Elution Mode	Isocratic: 55% Acetonitrile / 45% Water (0.1% Acetic Acid)
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	20 μ L
Detection Wavelength	288 nm
Run Time	Approximately 10 minutes

Note: Method parameters, especially the mobile phase composition, may require optimization based on the specific column and instrument used.

Experimental Protocols

Detailed protocols for standard preparation, sample extraction, and the analytical workflow are provided below.

Preparation of Standard Solutions

- Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of **Dioclein** reference standard and dissolve it in a 10 mL volumetric flask using HPLC-grade methanol as the solvent. Sonicate for 5 minutes to ensure complete dissolution.
- Working Standard Solutions: Perform serial dilutions of the primary stock solution with the mobile phase to prepare a series of calibration standards. A recommended concentration range is 1, 5, 10, 25, 50, and 100 µg/mL.
- Storage: Store all standard solutions at 4°C and protect them from light.

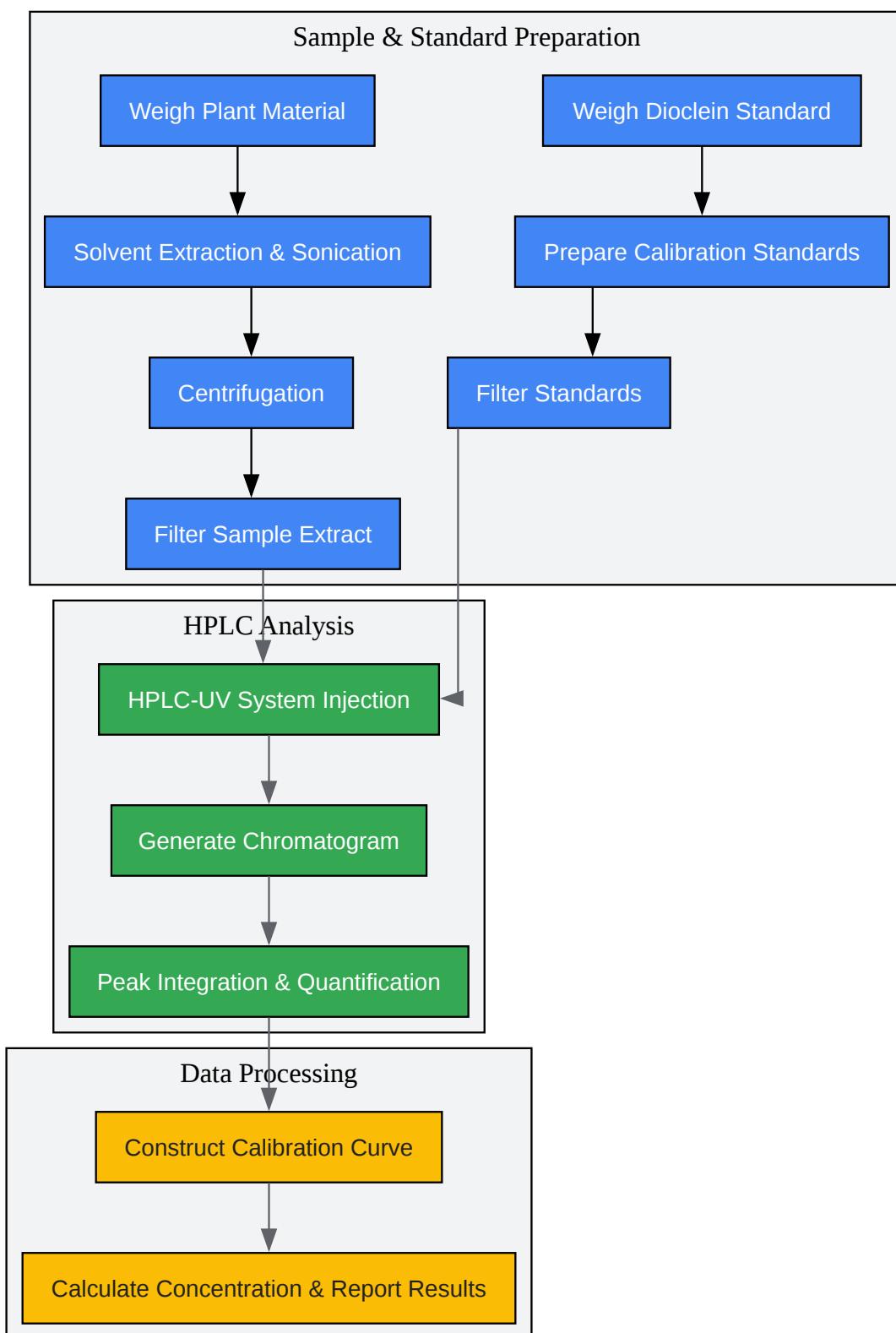
Sample Preparation (Extraction from *Pterodon emarginatus*)

This protocol describes a general method for extracting **Dioclein** from plant material.[\[4\]](#)[\[5\]](#)[\[6\]](#)

- Drying and Milling: Dry the plant material (e.g., seeds or bark of *Pterodon emarginatus*) at 40°C for 48 hours and grind it into a fine powder (e.g., 80 mesh).
- Extraction: Accurately weigh 1.0 g of the powdered sample into a flask. Add 50 mL of 80% ethanol.
- Sonication: Place the flask in an ultrasonic bath and extract at 40°C for 60 minutes.
- Centrifugation: Centrifuge the resulting mixture at 4000 rpm for 15 minutes.
- Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample preparation to data analysis.

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Caption: Workflow for the HPLC-UV analysis of **Dioclein**.

Method Validation Summary

The analytical method should be validated according to the International Conference on Harmonization (ICH) guidelines to ensure its suitability for the intended purpose.[\[7\]](#) The following table summarizes typical acceptance criteria for method validation.

Validation Parameter	Specification	Typical Result
Linearity (r^2)	≥ 0.999	0.9995
Range	1 - 100 $\mu\text{g/mL}$	-
Limit of Detection (LOD)	Signal-to-Noise Ratio of 3:1	0.25 $\mu\text{g/mL}$
Limit of Quantification (LOQ)	Signal-to-Noise Ratio of 10:1	0.75 $\mu\text{g/mL}$
Precision (RSD%)	Intra-day: $\leq 2\%$ Inter-day: $\leq 3\%$	Intra-day: 1.2% Inter-day: 2.1%
Accuracy (Recovery %)	95% - 105%	98.5% - 102.1%
Specificity	No interfering peaks at the retention time of Dioclein	Peak purity $> 99.5\%$

Note: The values presented are representative and should be experimentally determined during in-house validation.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Conclusion

The HPLC-UV method described provides a reliable and robust protocol for the quantitative determination of **Dioclein**. Its successful validation demonstrates high linearity, precision, accuracy, and specificity. This application note serves as a valuable resource for quality control and research applications involving the analysis of **Dioclein** in various sample types.

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